molecular formula C12H10F6O B044295 4-Vinylbenzyl hexafluoroisopropyl ether CAS No. 111158-92-0

4-Vinylbenzyl hexafluoroisopropyl ether

Cat. No.: B044295
CAS No.: 111158-92-0
M. Wt: 284.20 g/mol
InChI Key: CLSJJYHEGNASDC-UHFFFAOYSA-N
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Description

1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene is a fluorinated organic compound that features a vinylbenzene moiety attached to a hexafluoropropan-2-yl group via an oxy-methyl linkage. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects from the hexafluoropropan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene can be synthesized through a multi-step process:

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene undergoes several types of chemical reactions:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

    Polymerization: The vinyl group can participate in radical polymerization to form polymers.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Substitution: Reagents like bromine or nitric acid for bromination or nitration, respectively.

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) for radical polymerization.

Major Products:

    Oxidation: Epoxides or diols.

    Substitution: Brominated or nitrated derivatives.

    Polymerization: Polymers with fluorinated side chains.

Scientific Research Applications

1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene exerts its effects is primarily through its electron-withdrawing hexafluoropropan-2-yl group. This group stabilizes reactive intermediates and enhances the compound’s reactivity in various chemical reactions. The vinyl group allows for polymerization, forming stable polymers with unique properties .

Comparison with Similar Compounds

Uniqueness: 1-(((1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy)methyl)-4-vinylbenzene is unique due to the combination of the electron-withdrawing hexafluoropropan-2-yl group and the reactive vinylbenzene moiety. This combination imparts both high reactivity and stability, making it suitable for various advanced applications in materials science and chemistry .

Properties

CAS No.

111158-92-0

Molecular Formula

C12H10F6O

Molecular Weight

284.20 g/mol

IUPAC Name

1-ethenyl-4-(1,1,1,2,3,3-hexafluoropropan-2-yloxymethyl)benzene

InChI

InChI=1S/C12H10F6O/c1-2-8-3-5-9(6-4-8)7-19-11(15,10(13)14)12(16,17)18/h2-6,10H,1,7H2

InChI Key

CLSJJYHEGNASDC-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)COC(C(F)(F)F)C(F)(F)F

Canonical SMILES

C=CC1=CC=C(C=C1)COC(C(F)F)(C(F)(F)F)F

Origin of Product

United States

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